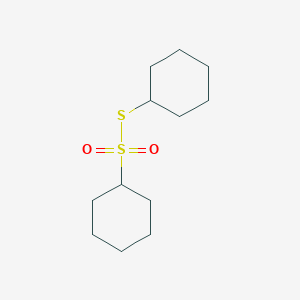
Cyclohexanesulfonothioic acid, S-cyclohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanesulfonothioic acid, S-cyclohexyl ester is an organic compound with the molecular formula C12H22O2S2 It is known for its unique chemical structure, which includes a cyclohexyl group attached to a sulfonothioic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanesulfonothioic acid, S-cyclohexyl ester typically involves the reaction of cyclohexyl alcohol with sulfonothioic acid derivatives. One common method includes the esterification of cyclohexyl alcohol with sulfonothioic acid chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where cyclohexyl alcohol and sulfonothioic acid chloride are reacted in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanesulfonothioic acid, S-cyclohexyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Cyclohexyl alcohol.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Cyclohexanesulfonothioic acid, S-cyclohexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which Cyclohexanesulfonothioic acid, S-cyclohexyl ester exerts its effects involves its reactivity with nucleophiles and electrophiles. The ester group can undergo hydrolysis to release sulfonothioic acid, which can further react with various molecular targets. The pathways involved include nucleophilic attack on the ester carbonyl and subsequent formation of reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanesulfonic acid: Similar structure but lacks the ester group.
Cyclohexyl sulfone: Contains a sulfone group instead of a sulfonothioic acid ester.
Cyclohexyl thiol: Features a thiol group instead of a sulfonothioic acid ester.
Properties
CAS No. |
4837-39-2 |
|---|---|
Molecular Formula |
C12H22O2S2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
cyclohexylsulfonylsulfanylcyclohexane |
InChI |
InChI=1S/C12H22O2S2/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h11-12H,1-10H2 |
InChI Key |
NIOQDEUXWUWWGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SS(=O)(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


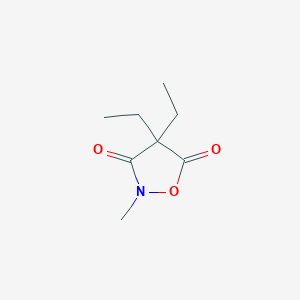
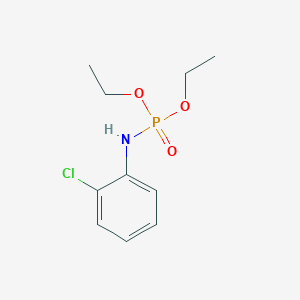
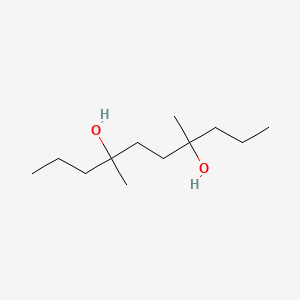
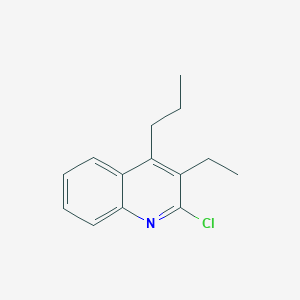
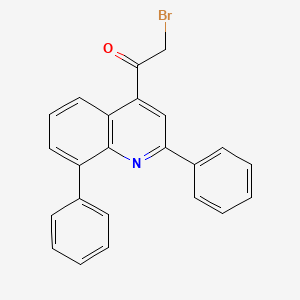
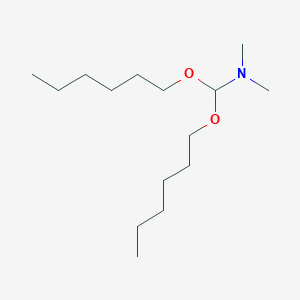
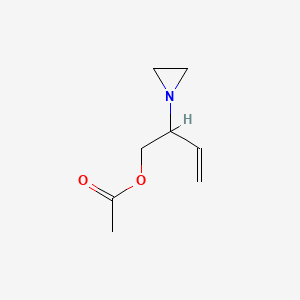
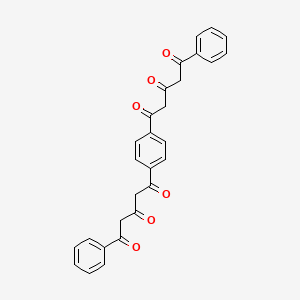

![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)
![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)
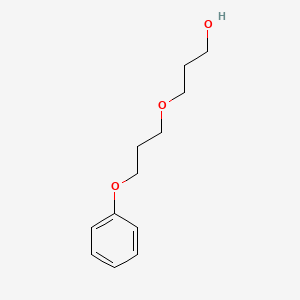

![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
